3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-15-12-11(13(17)16(8)14)10(7-18-12)9-5-3-2-4-6-9/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOLEYZBXKQEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195684 | |
| Record name | Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43088-51-3 | |
| Record name | Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043088513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 2-Amino-4-Phenylthiophene-3-Carboxylic Acid
The synthesis begins with ethyl 2-amino-4-phenylthiophene-3-carboxylate (1 ), prepared via the Gewald reaction using 1-phenylpropan-2-one, ethyl cyanoacetate, and sulfur in ethanol with piperidine catalysis. Hydrolysis of 1 under basic conditions (NaOH/ethanol, reflux, 4 h) yields 2-amino-4-phenylthiophene-3-carboxylic acid (2 ) with a 68% yield.
Key Reaction:
Cyclization to Oxazinone Derivatives
Compound 2 reacts with acetic anhydride under reflux (6 h) to form 2-methyl-5-phenylthieno[2,3-d]oxazin-4-one (3 ) in 70% yield. This intermediate is critical for subsequent ring expansion.
Hydrazinolysis to Thienopyrimidinone
Treatment of 3 with hydrazine hydrate (0.05 mol) in ethanol (reflux, 6 h) affords 3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (4 ) in 65% yield.
Mechanism:
The oxazinone ring undergoes nucleophilic attack by hydrazine, followed by cyclodehydration to form the pyrimidinone core.
One-Pot Synthesis from Oxazine Diones
Reaction of 2H-Thieno[2,3-d] Oxazine-2,4(1H)-Diones
A one-pot method involves reacting 2H-thieno[2,3-d]oxazine-2,4(1H)-diones with primary or secondary amines. For example, 2-methyl-5-phenylthieno[2,3-d]oxazine-2,4(1H)-dione reacts with methylamine in dichloromethane (DCM) at room temperature, followed by ethanol/EtONa treatment, yielding 4 in 85%.
Advantages:
-
Reduced Steps : Combines cyclization and amine incorporation in one pot.
Alternative Routes via Carbodiimide Intermediates
Base-Catalyzed Reaction with Carbodiimides
This compound can be synthesized via base-catalyzed reactions between functionalized carbodiimides and amines. For example, treatment of 4-methyl-2-(phenylamino)thieno[2,3-d]pyrimidin-4(3H)-one with ethylenediamine in DCM/EtOH yields 4 in 72%.
Conditions:
Industrial-Scale Production Considerations
Optimization for High Yield and Purity
Industrial synthesis prioritizes cost-effective reagents and scalable conditions. Key steps include:
Table 1: Comparison of Synthesis Methods
Case Studies in Method Optimization
Case Study 1: Enhanced Yield via Solvent Screening
Replacing ethanol with dimethylformamide (DMF) in the hydrazinolysis of 3 increased the yield of 4 from 65% to 78% due to improved solubility of intermediates.
Case Study 2: Temperature-Dependent Selectivity
Heating 3 with hydrazine hydrate at 80°C (instead of reflux) reduced side products, achieving 82% yield.
Mechanistic Insights and Byproduct Analysis
Byproduct Formation During Cyclization
Common byproducts include:
Chemical Reactions Analysis
Types of Reactions: CL-278184 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
The structural formula of 3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be represented as follows:
Pharmaceutical Applications
The compound has shown promise in pharmaceutical research due to its potential therapeutic effects. Some notable applications include:
- Anti-Cancer Activity : Studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, research has identified that compounds similar to this compound can inhibit tumor growth in vitro and in vivo models .
Antimicrobial Properties
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. For example:
- Inhibition of Bacterial Growth : Case studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies have explored its ability to modulate inflammatory pathways:
- Cytokine Modulation : In experimental models, compounds similar to this thieno[2,3-d]pyrimidine have been shown to reduce levels of pro-inflammatory cytokines .
| Activity Type | Study Reference | Effect Observed |
|---|---|---|
| Anti-Cancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Synthesis Pathways
The synthesis of this compound can involve several chemical reactions. A typical synthetic route includes:
- Starting Material : 2-Methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-one.
- Reagents : Appropriate amines and catalysts.
- Conditions : Reaction under controlled temperature and pH.
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another case study focusing on antimicrobial activity, researchers tested various thieno[2,3-d]pyrimidine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thieno ring enhanced antibacterial activity significantly .
Mechanism of Action
The mechanism of action of CL-278184 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in research and medicine.
Comparison with Similar Compounds
Table 1: Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Findings
Amino vs. Alkylamino Groups: The 3-amino group in the target compound may favor hydrogen bonding with biological targets, while benzylamino substituents (e.g., 5a) show stronger cytotoxic effects due to enhanced hydrophobic interactions . Heterocyclic Hybrids: Hybrid structures (e.g., coumarin-pyrazolo-pyridine-thienopyrimidine) exhibit dual fluorescence and anticancer properties, broadening therapeutic utility .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclization and condensation steps similar to other derivatives (e.g., microwave-assisted coupling for 2d ). Yields for thieno[2,3-d]pyrimidin-4(3H)-ones typically range from 67% to 88%, depending on substituent complexity .
Biological Performance: Anticancer Activity: Compound 5a outperforms the target compound in cytotoxicity against melanoma cells, suggesting benzylamino groups enhance efficacy . Melanogenesis Modulation: Azepine-substituted analogs significantly increase melanin content in B16 cells, outperforming psoralen derivatives . Analgesic Activity: Sulfanyl and methyl-substituted derivatives (e.g., 2d, 2k) show superior analgesic effects compared to the target compound, as demonstrated via Eddy’s hot plate method .
Biological Activity
3-Amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, with the CAS number 43088-51-3 and molecular formula C13H11N3OS, is a compound of significant interest due to its diverse biological activities. This article reviews relevant research findings, including its synthesis, biological evaluation, and potential therapeutic applications.
- Molecular Weight: 257.31 g/mol
- Density: 1.43 g/cm³
- Boiling Point: 454°C at 760 mmHg
- Melting Point: Not available
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions. For instance, derivatives have been synthesized through reactions involving substituted thiophene and various aryl nitriles under acidic conditions. The structural optimization of these compounds has been a focus in recent studies to enhance their biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit potent antimicrobial properties. For example, a study demonstrated that certain derivatives showed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound were evaluated using various human cancer cell lines. The compound exhibited promising antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating IC50 values in the nanomolar range (e.g., 9.1 nM for one derivative) .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| 3-amino-2-methyl-5-phenyl | MCF-7 | 9.1 | Effective against breast cancer |
| Derivative IV | MCF-7 | 28.0 | Moderate activity |
| Other Derivatives | HT1080 (fibrosarcoma) | Varies | In vivo studies ongoing |
The mechanism by which these compounds exert their biological effects often involves interactions with critical cellular targets. For instance, molecular docking studies revealed that certain derivatives form strong hydrogen bonds with residues in the active site of DNA gyrase, an essential enzyme for bacterial DNA replication . This interaction is crucial for their antibacterial activity.
Case Studies
- Antifungal Activity : A derivative demonstrated antifungal properties against Candida species and selected Gram-positive bacteria like Micrococcus luteus. The growth inhibition zones were significantly larger compared to control groups, indicating strong antifungal potential .
- In Vivo Studies : In vivo evaluations have shown that some thieno[2,3-d]pyrimidine derivatives can inhibit tumor growth in animal models, suggesting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for preparing 3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction yields be improved?
The synthesis typically involves cyclization of precursor molecules like 2-amino-4-phenylthiophene-3-carbonitrile under reflux with formic acid for 16–18 hours, yielding ~85% product (mp 205–208°C) . Key parameters include:
- Temperature control : Prolonged reflux at 100–110°C ensures complete cyclization.
- Catalyst selection : Acidic conditions (e.g., formic acid) promote intramolecular cyclization.
- Workup : Precipitation with cold water and hexane removes unreacted starting materials .
For derivatives, substituent-specific protocols (e.g., Vilsmeier–Haack reagent for functionalization) may enhance yields .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for phenyl groups) and amine protons (δ 5.5–6.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C13H12N4OS: theoretical m/z 277.0859) .
- X-ray crystallography : Resolve π-stacking interactions (e.g., thieno-pyrimidine core coplanarity) and hydrogen-bonding networks .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
Prioritize assays based on structural analogs:
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays at 10 µM concentration .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Target VEGFR-2 or mPGES-1 active sites. The thieno-pyrimidine core occupies hinge regions, while 1,3,4-oxadiazole spacers optimize linker interactions .
- MD simulations : Assess stability of ligand–protein complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC50 values .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Q. How can regioselective functionalization of the thieno-pyrimidine core be achieved?
- Electrophilic substitution : Bromine or chlorine at position 6 using NBS or NCS in DMF .
- Nucleophilic displacement : Replace 4-oxo with thiol or amine groups via POCl3/thiourea or NH3 .
- Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl coupling at position 5 .
Methodological Considerations
Q. What analytical techniques are critical for characterizing stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
